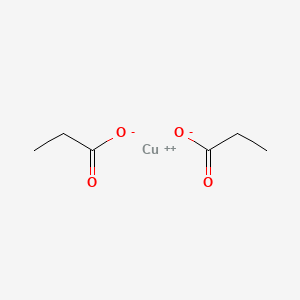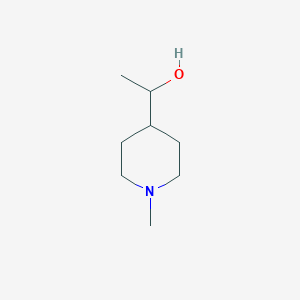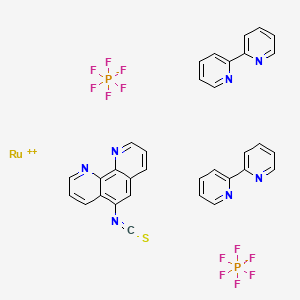
Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)
Vue d'ensemble
Description
Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) is a useful research compound. Its molecular formula is C33H23F12N7P2RuS and its molecular weight is 940.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application 1: Electrochemiluminescence in Bioanalysis
- Summary of Application: This compound has been used to functionalize gold nanoparticles, which exhibit electrochemiluminescence activity. This has great potential for application in bioanalysis .
- Methods of Application: The compound was used to synthesize functionalized gold nanoparticles via a simple one-pot method. This involved the reduction of HAuCl4 with NaBH4 in the presence of the ruthenium compound .
- Results or Outcomes: The resulting functionalized gold nanoparticles exhibited electrochemiluminescence activity, indicating potential for use in bioanalysis .
Application 2: Electrochemiluminescence in Analytical Fields
- Summary of Application: The compound has been used to functionalize CdS quantum dots (QDs), which exhibit high electrochemiluminescence (ECL) efficiency at both positive and negative potentials .
- Methods of Application: The ruthenium compound was covalently coupled to the surface of CdS QDs via diazonium salt chemistry to form CdS–Ru nanoparticles .
- Results or Outcomes: The CdS–Ru nanoparticles showed strong ECL emissions at both positive potential in the presence of tri-n-propylamine and at negative potential in the presence of peroxydisulfate . This has promising implications for multiple assays with spectrum-resolved and potential-resolved possibility for biological applications .
Application 3: Light Emitting Electrochemical Cell Based Devices
- Summary of Application: The compound is used as a conjugating polymer in the development of light emitting electrochemical cell based devices such as light emitting diodes (LEDs). It is also used as a high-efficiency triplet emitter for OLED/Sensor research .
- Methods of Application: The compound is used as an active layer in electrochemical devices .
- Results or Outcomes: The use of this compound facilitates the formation of highly efficient and low voltage devices .
Application 4: OLED/Sensor Research
- Summary of Application: The compound is used as a high-efficiency triplet emitter for OLED/Sensor research .
- Methods of Application: The compound is used as an active layer in electrochemical devices .
- Results or Outcomes: The use of this compound facilitates the formation of highly efficient and low voltage devices .
Application 5: Synthesis of Functionalized Gold Nanoparticles
- Summary of Application: This compound has been used to synthesize functionalized gold nanoparticles with electrochemiluminescence activity .
- Methods of Application: The compound was used to synthesize functionalized gold nanoparticles via a simple one-pot method via the reduction of HAuCl4 with NaBH4 in the presence of the ruthenium compound .
- Results or Outcomes: The resulting functionalized gold nanoparticles exhibited electrochemiluminescence activity, which is of great potential for application in bioanalysis .
Application 6: Synthesis of Ruthenium Complex-Functionalized CdS Quantum Dots
- Summary of Application: The compound has been used to synthesize ruthenium complex-functionalized CdS quantum dots (QDs) with high electrochemiluminescence (ECL) efficiency both at positive and negative potentials .
- Methods of Application: The ruthenium compound was covalently coupled to the surface of CdS QDs via diazonium salt chemistry to form CdS–Ru nanoparticles .
- Results or Outcomes: The CdS–Ru nanoparticles showed strong ECL emissions at both positive potential in the presence of tri-n-propylamine and at negative potential in the presence of peroxydisulfate . This has promising implications for multiple assays with spectrum-resolved and potential-resolved possibility for biological applications .
Propriétés
IUPAC Name |
5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S.2C10H8N2.2F6P.Ru/c17-8-16-11-7-9-3-1-5-14-12(9)13-10(11)4-2-6-15-13;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h1-7H;2*1-8H;;;/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUXKQLUOQLWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=C=S.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23F12N7P2RuS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584940 | |
| Record name | 5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
940.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate) | |
CAS RN |
288399-07-5 | |
| Record name | 5-isothiocyanato-1,10-phenanthroline;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



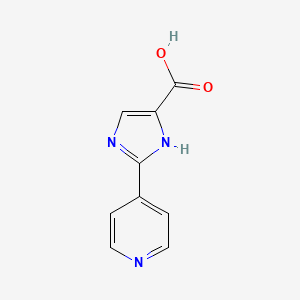
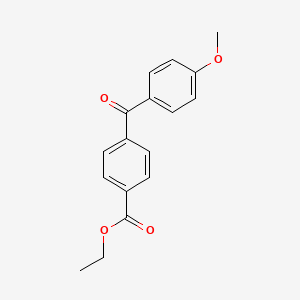
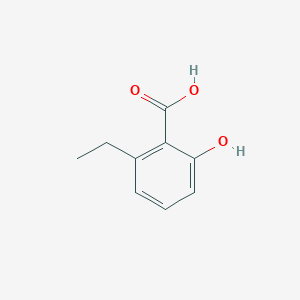
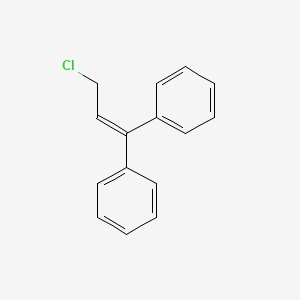
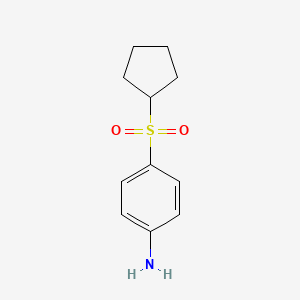
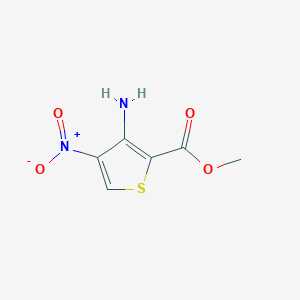
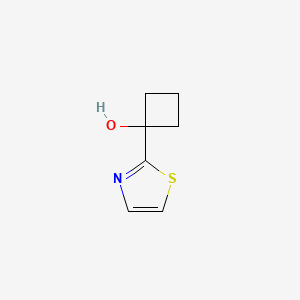
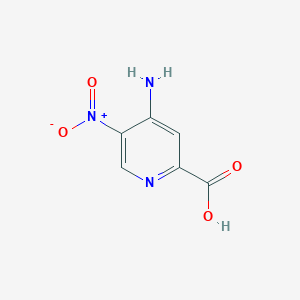

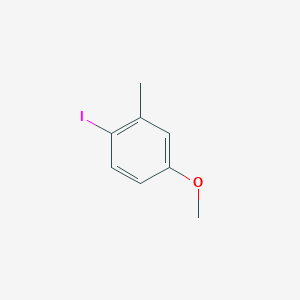
![6-Amino-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B1611649.png)
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B1611650.png)
